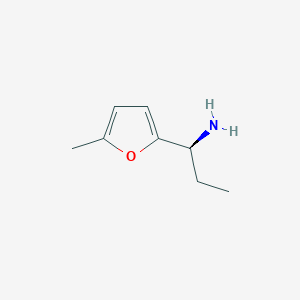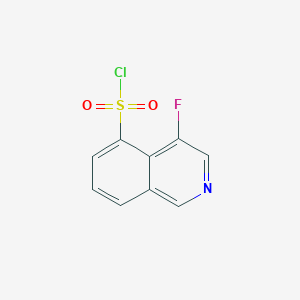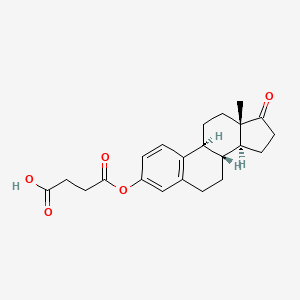
2-Bromo-4'-(trifluoromethyl)biphenyl
Übersicht
Beschreibung
“2-Bromo-4’-(trifluoromethyl)biphenyl” is an organic compound that belongs to the class of biphenyls . It has a molecular formula of C13H8BrF3 .
Synthesis Analysis
The synthesis of similar compounds often involves processes such as bromination, fluorination, and Friedel-Crafts alkylation . The Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, is also relevant . This process uses organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .
Molecular Structure Analysis
The molecular structure of “2-Bromo-4’-(trifluoromethyl)biphenyl” consists of two phenyl rings connected by a single bond, with a bromine atom attached to one ring and a trifluoromethyl group attached to the other . The molecular weight is 301.102 Da .
Chemical Reactions Analysis
The compound may be used in various chemical reactions. For instance, 2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride can be used to synthesize butyl (E)-3-[2-bromo-4-(trifluoromethyl)phenyl]acrylate and 1-benzyl-2-(2-bromo-4-(trifluoromethyl)phenyl)indole .
Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 301.102 Da and a monoisotopic mass of 299.976135 Da .
Wissenschaftliche Forschungsanwendungen
Syntheses and Crystal Structures
"2-Bromo-4'-(trifluoromethyl)biphenyl" and its derivatives have been extensively studied for their luminescence, crystal structures, and thermal properties. For instance, compounds based on biphenyl carbazole derivatives exhibit significant thermal stabilities, with decomposition temperatures ranging between 298 and 368°C. These compounds also display luminescent properties, with maximal peaks observed at 386 and 410 nm, respectively. The structural analyses reveal that intermolecular contacts such as Br∙∙∙C and C∙∙∙C interactions contribute to these properties, making these compounds potential candidates for material science applications (Tang et al., 2021).
Organic Synthesis and Chemical Reactions
The compound also plays a crucial role in organic synthesis, acting as a precursor or intermediate in the formation of various chemical structures. For example, its role in the synthesis of biphenyl- and terphenyl-based recyclable organic trivalent iodine reagents showcases its utility in oxidative rearrangements and other chemical transformations. These reagents offer recyclability, enhancing the sustainability of the chemical processes (Moroda & Togo, 2006).
Environmental Studies
In environmental science, derivatives of "2-Bromo-4'-(trifluoromethyl)biphenyl" have been identified as by-products of electronic waste combustion, demonstrating estrogenic activity. This underscores the importance of understanding and mitigating the potential environmental and health impacts of such compounds (Owens et al., 2007).
Material Science Applications
Furthermore, the compound's derivatives have been explored for their potential in creating advanced materials. For instance, the study of relay propagation of crowding effects indicates its significance in understanding steric interactions in chemical reactions, which could inform the design of new materials and catalysts (Schlosser et al., 2006).
Safety And Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to use personal protective equipment, avoid breathing dust, and avoid getting the compound in eyes, on skin, or on clothing .
Eigenschaften
IUPAC Name |
1-bromo-2-[4-(trifluoromethyl)phenyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrF3/c14-12-4-2-1-3-11(12)9-5-7-10(8-6-9)13(15,16)17/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISNRIDMBTQIKJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrF3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50476372 | |
| Record name | 2-bromo-4'-(trifluoromethyl)biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50476372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4'-(trifluoromethyl)biphenyl | |
CAS RN |
255837-15-1 | |
| Record name | 2-bromo-4'-(trifluoromethyl)biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50476372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-4'-(trifluoromethyl)-1,1'-biphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-2-carboxylate](/img/structure/B1314785.png)

![5-tert-butyl 2-ethyl 6,7-dihydrothieno[3,2-c]pyridine-2,5(4H)-dicarboxylate](/img/structure/B1314791.png)
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carbaldehyde](/img/structure/B1314792.png)
![Ethyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylate](/img/structure/B1314797.png)

![6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbaldehyde](/img/structure/B1314800.png)


![cis-3-Azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B1314806.png)

![(1R,4R)-2-Ethyl-2,5-diaza-bicyclo[2.2.1]heptane](/img/structure/B1314809.png)